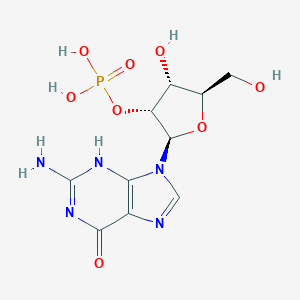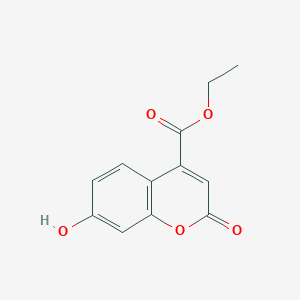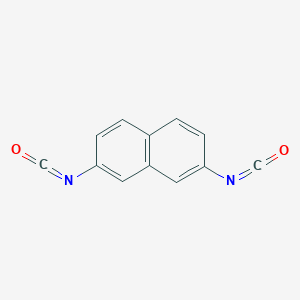
2,7-Diisocyanatonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diisocyanatonaphthalene (2,7-DICN) is a chemical compound that belongs to the family of naphthalene derivatives. It is a highly reactive compound that is widely used in scientific research, particularly in the field of organic chemistry. 2,7-DICN is known for its ability to react with various organic compounds, making it a valuable tool for synthesizing complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,7-Diisocyanatonaphthalene involves its ability to react with various organic compounds, particularly those containing amino or hydroxyl groups. The reaction proceeds through the formation of a urethane or urea linkage, depending on the nature of the reactant. The resulting product is a complex organic molecule that can be used for a variety of applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,7-Diisocyanatonaphthalene. However, studies have shown that it may have toxic effects on the liver and kidneys, particularly in high doses. Therefore, caution should be exercised when handling this compound in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,7-Diisocyanatonaphthalene in lab experiments is its ability to react with various organic compounds, making it a valuable tool for synthesizing complex organic molecules. However, its highly reactive nature also poses a risk, as it can react with unintended compounds and cause unwanted side reactions. Therefore, careful handling and proper safety measures should be taken when using this compound in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of 2,7-Diisocyanatonaphthalene in scientific research. One potential area of application is in the development of new materials for use in various industries. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly in relation to its potential toxic effects. Finally, new synthetic methods for 2,7-Diisocyanatonaphthalene may be developed to improve its efficiency and reduce its environmental impact.
Conclusion:
In conclusion, 2,7-Diisocyanatonaphthalene is a highly reactive compound that is widely used in scientific research for organic synthesis. Its ability to react with various organic compounds makes it a valuable tool for synthesizing complex organic molecules. However, caution should be exercised when handling this compound due to its potential toxic effects. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as to develop new synthetic methods and applications.
Synthesemethoden
The synthesis of 2,7-Diisocyanatonaphthalene involves the reaction of naphthalene with phosgene in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of 2,7-Diisocyanatonaphthalene. The synthesis process is highly efficient and can yield high amounts of the compound.
Wissenschaftliche Forschungsanwendungen
2,7-Diisocyanatonaphthalene is widely used in scientific research as a reagent for organic synthesis. It is particularly useful for the synthesis of complex organic molecules such as polymers, dyes, and pharmaceuticals. 2,7-Diisocyanatonaphthalene is also used in the development of new materials such as coatings, adhesives, and sealants.
Eigenschaften
CAS-Nummer |
14353-01-6 |
|---|---|
Produktname |
2,7-Diisocyanatonaphthalene |
Molekularformel |
C12H6N2O2 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
2,7-diisocyanatonaphthalene |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-2-4-12(14-8-16)6-10(9)5-11/h1-6H |
InChI-Schlüssel |
JISQNPXRCGHKHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O |
Synonyme |
2,7-Naphthalenediyldiisocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



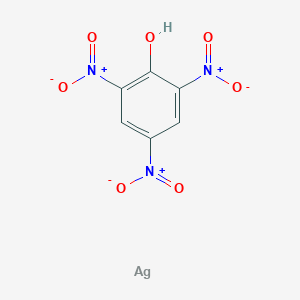
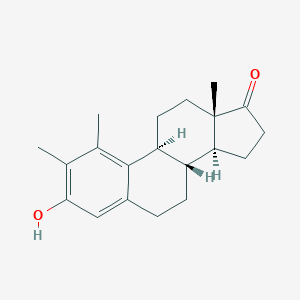
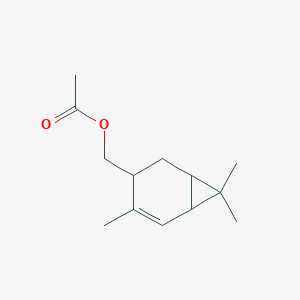
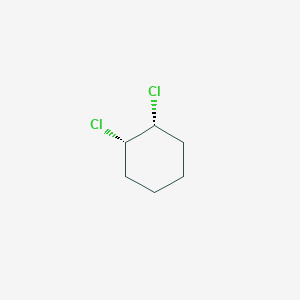

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
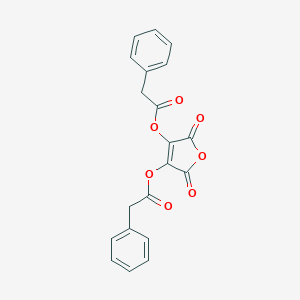


![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
